2-(2-((5-Isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of organic compounds known as phenylpyrazoles . It consists of a pyrazole bound to a phenyl group . The molecular formula is C20H26N4O2 .
Synthesis Analysis
The synthesis of this compound has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis
The molecular structure of this compound includes both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The chemical reactions involving this compound are part of its synthesis and functionalization . The compound’s significant photophysical properties have attracted a great deal of attention in material science recently .Physical and Chemical Properties Analysis
The compound has a molecular formula of C20H26N4O2 and an average mass of 354.446 Da . It has a density of 1.2±0.1 g/cm3 and a molar refractivity of 101.9±0.5 cm3 . The compound has 6 H bond acceptors, 2 H bond donors, and 8 freely rotating bonds . Its ACD/LogP is 2.34 .Scientific Research Applications
Synthesis and Reactivity
Pyrazolo[1,5-a]pyrimidines are a class of compounds with significant chemical interest due to their structural resemblance to purines, which are crucial in many biological processes. Research has explored various synthetic routes and the reactivity of compounds within this class. For example, studies have demonstrated the condensation reactions involving ethyl ethoxymethyleneacetoacetate and similar compounds with hydrazino derivatives or aminoazoles, leading to the formation of pyrazolo[1,5-a]pyrimidine derivatives under specific conditions, such as the presence of pyridine or ethanol at room temperature or under reflux (Saito et al., 1974; Danagulyan et al., 2005).
Potential Biological Activity
Pyrazolo[1,5-a]pyrimidines have been studied for their potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The structural modification of these compounds has been a focus to enhance their activity and specificity for various biological targets. For instance, the synthesis and evaluation of derivatives for their antimicrobial and anti-inflammatory activities have highlighted the potential pharmaceutical applications of this class (Aggarwal et al., 2014; Rahmouni et al., 2016).
Future Directions
Properties
IUPAC Name |
2-[2-[(2-methyl-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethoxy]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-14(2)17-13-18(21-9-11-26-12-10-25)24-20(22-17)19(15(3)23-24)16-7-5-4-6-8-16/h4-8,13-14,21,25H,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSWWHHLZQJWOGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)C)NCCOCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.